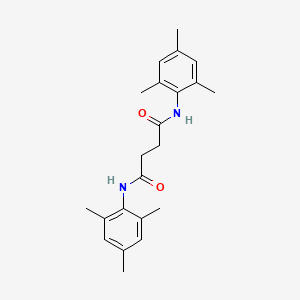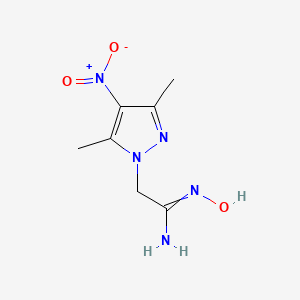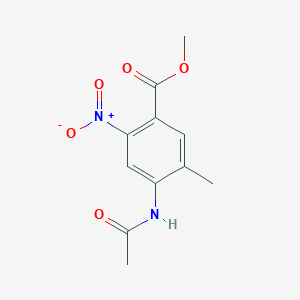
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the benzyl and methyl groups. The final step often involves the coupling of the benzimidazole derivative with the phthalazin-1-amine moiety under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are commonly employed.
Chemical Reactions Analysis
Types of Reactions
“N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, “N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and similar compounds may exhibit these activities.
Medicine
In medicine, the compound could be explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, “this compound” may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-chlorophenyl)phthalazin-1-amine
- N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-fluorophenyl)phthalazin-1-amine
Uniqueness
What sets “N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its combination of benzimidazole and phthalazin-1-amine moieties provides a versatile scaffold for further functionalization and application.
Properties
Molecular Formula |
C30H25N5 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-(1-benzyl-2-methylbenzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C30H25N5/c1-20-12-14-23(15-13-20)29-25-10-6-7-11-26(25)30(34-33-29)32-24-16-17-28-27(18-24)31-21(2)35(28)19-22-8-4-3-5-9-22/h3-18H,19H2,1-2H3,(H,32,34) |
InChI Key |
LMLXACDOGNVGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)N(C(=N5)C)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile](/img/structure/B12455652.png)
![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B12455658.png)
![1-[(3aR,5S,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(phenylsulfanyl)ethyl acetate](/img/structure/B12455660.png)
![N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B12455662.png)


![Ethyl 6-amino-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455690.png)
![N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12455692.png)
![N-[4-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]butanamide](/img/structure/B12455693.png)
![N-cyclohexyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12455695.png)

![3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12455698.png)


